molecular formula C4H8O B124768 N-Butyraldehyde-D8 CAS No. 84965-36-6

N-Butyraldehyde-D8

Cat. No.: B124768
CAS No.: 84965-36-6
M. Wt: 80.15 g/mol
InChI Key: ZTQSAGDEMFDKMZ-RIZALVEQSA-N
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Description

N-Butyraldehyde-D8, also known as Butanal-D8, is a deuterated form of n-butyraldehyde. In this compound, deuterium atoms replace the hydrogen atoms, resulting in the chemical formula C4D8O. It is a colorless liquid with a pungent odor similar to that of butyraldehyde. This compound is primarily used as a solvent and an internal standard substance in nuclear magnetic resonance (NMR) spectroscopy studies .

Scientific Research Applications

N-Butyraldehyde-D8 has several applications in scientific research:

Mechanism of Action

Target of Action

N-Butyraldehyde-D8, also known as Butanal-D8, is primarily targeted in the biochemical pathways of microorganisms like Escherichia coli . It plays a crucial role in the synthesis of diverse C4–C8 alcohols, carboxylic acids, esters, and amines .

Mode of Action

This compound interacts with its targets through a modified Clostridium CoA-dependent n-butanol production pathway . This pathway involves a mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii has been found to outperform other tested homologues .

Biochemical Pathways

The biochemical pathway affected by this compound is the Clostridium CoA-dependent n-butanol production pathway . The presence of native alcohol dehydrogenase in E. coli can lead to the spontaneous conversion of this compound to n-butanol . This issue can be addressed by knocking out native E. coli alcohol dehydrogenases, significantly improving the butyraldehyde-to-butanol ratio .

Pharmacokinetics

It’s worth noting that the production titer of this compound can be increased through in situ liquid–liquid extraction using oleyl alcohol . This process suggests that the bioavailability of this compound can be influenced by the extraction method used.

Result of Action

The result of this compound’s action is the production of n-butyraldehyde directly from glucose . This production process has been demonstrated in E. coli strains engineered to express a modified Clostridium CoA-dependent n-butanol production pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the butyraldehyde-to-butanol ratio can be improved by reducing media complexity from Terrific broth to M9 media containing 2% yeast extract . Additionally, the use of oleyl alcohol as an extractant in in situ liquid–liquid extraction has been shown to increase the titer of this compound produced .

Future Directions

The production of N-Butyraldehyde-D8 from glucose through engineered Escherichia coli represents a significant step towards renewable chemical production . Through sequential strain and condition optimizations, the butyraldehyde-to-butanol ratio was improved significantly compared to the parent strain . This work may serve as a basis for further development of renewable this compound production .

Biochemical Analysis

Biochemical Properties

N-Butyraldehyde-D8 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in an engineered Escherichia coli strain, a modified Clostridium CoA-dependent n-butanol production pathway was expressed with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii outperformed the other tested homologues .

Cellular Effects

The presence of native alcohol dehydrogenase led to spontaneous conversion of this compound to n-butanol . This conversion significantly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the native E. coli alcohol dehydrogenases were knocked out, significantly improving the butyraldehyde-to-butanol ratio .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyraldehyde-D8 can be synthesized through a deuteration reaction. A common method involves reacting butanal (butyraldehyde) with deuterium oxide (D2O). The reaction typically proceeds under controlled conditions, and the resulting this compound is separated by distillation .

Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of propylene. This process uses rhodium catalysts derived from water-soluble ligands to convert propylene into the aldehyde, which is then deuterated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N-Butyraldehyde-D8 undergoes various chemical reactions typical of alkyl aldehydes. These include:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,2,2,3,3,4,4,4-octadeuteriobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSAGDEMFDKMZ-RIZALVEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84965-36-6
Record name 84965-36-6
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